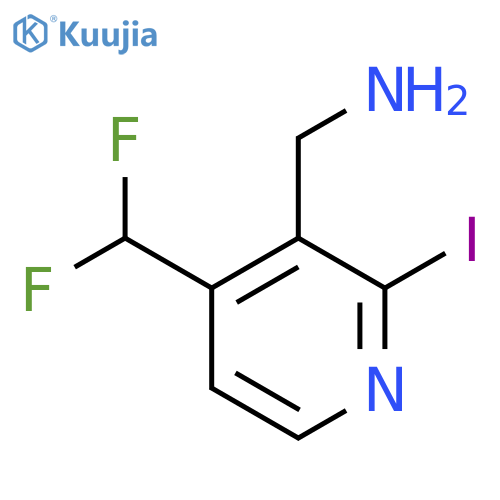Cas no 1805317-61-6 (3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine)

1805317-61-6 structure
商品名:3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine
CAS番号:1805317-61-6
MF:C7H7F2IN2
メガワット:284.045160531998
CID:4847326
3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine
-
- インチ: 1S/C7H7F2IN2/c8-6(9)4-1-2-12-7(10)5(4)3-11/h1-2,6H,3,11H2
- InChIKey: SHJZITAXXQGVOB-UHFFFAOYSA-N
- ほほえんだ: IC1C(CN)=C(C=CN=1)C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 38.9
3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077043-250mg |
3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine |
1805317-61-6 | 97% | 250mg |
$470.40 | 2022-04-01 | |
| Alichem | A029077043-500mg |
3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine |
1805317-61-6 | 97% | 500mg |
$782.40 | 2022-04-01 | |
| Alichem | A029077043-1g |
3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine |
1805317-61-6 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
1805317-61-6 (3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine) 関連製品
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
